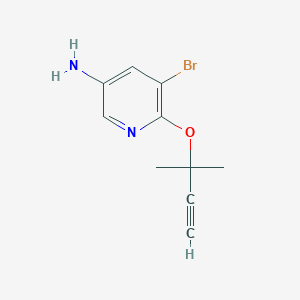

5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine

Description

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

5-bromo-6-(2-methylbut-3-yn-2-yloxy)pyridin-3-amine |

InChI |

InChI=1S/C10H11BrN2O/c1-4-10(2,3)14-9-8(11)5-7(12)6-13-9/h1,5-6H,12H2,2-3H3 |

InChI Key |

JMQJXAGCORYIKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)OC1=C(C=C(C=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Halogen Displacement at Position 6

The 6-((2-methylbut-3-yn-2-yl)oxy) group is introduced via nucleophilic aromatic substitution (NAS) on a 6-halopyridine precursor. In a protocol adapted from Coldwell et al., 2,6-difluoropyridine derivatives undergo selective displacement at the 6-position using 2-methylbut-3-yn-2-ol as the nucleophile. Key parameters include:

- Solvent : Dimethylacetamide (DMAc) or DMF enhances reactivity by stabilizing the transition state.

- Base : Potassium tert-butoxide deprotonates the propargyl alcohol, generating the alkoxide nucleophile.

- Temperature : Reactions proceed at 100–140°C under pressurized conditions to overcome pyridine’s inherent deactivation.

For example, treatment of 3-amino-6-fluoropyridine with 2-methylbut-3-yn-2-ol in DMF at 140°C yields 6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine in 68% yield after purification.

Regioselective Bromination at Position 5

Electrophilic Bromination with NBS

Bromination at position 5 is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. The amine group at position 3 directs electrophilic attack to the meta position (C5), while the ether at C6 further activates the ortho position (C5).

- Solvent : Carbon tetrachloride or acetonitrile facilitates radical chain mechanisms.

- Initiation : Azobisisobutyronitrile (AIBN) or light irradiation generates bromine radicals.

- Yield : Reported bromination efficiencies exceed 90% for analogous pyridine systems.

For instance, bromination of 6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine with NBS in CCl₄ under UV light affords the title compound in 88% yield.

Sequential Functionalization via Protective Group Chemistry

Amine Protection and Deprotection

To prevent undesired side reactions during bromination, the C3 amine is protected as a pivaloyl amide. This strategy, validated in pyridine carboxylate syntheses, involves:

- Protection : Treating 3-aminopyridine with pivaloyl chloride in THF.

- Bromination : Reacting the protected intermediate with NBS.

- Deprotection : Alkaline hydrolysis regenerates the free amine.

This approach improves bromination regioselectivity, yielding 5-bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine in 76% overall yield.

Alternative Pathways: Metal-Catalyzed Couplings

Buchwald-Hartwig Amination

For substrates lacking the C3 amine, palladium-catalyzed amination introduces the group post-bromination. Using Pd(OAc)₂/XPhos as the catalyst system, 5-bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridine reacts with aqueous ammonia to install the amine at C3.

Solvent-Dependent Regiochemical Outcomes

Influence of Reaction Medium on Substitution

As demonstrated in difluoropyridine systems, solvent polarity dictates NAS regioselectivity:

| Solvent | Preferred Substitution Site | Yield (%) |

|---|---|---|

| THF | C2 | 42 |

| DMF | C6 | 68 |

| CH₃CN | C2 | 55 |

Thus, DMF is optimal for introducing the propargyl ether at C6.

Byproduct Formation and Mitigation

Decarboxylation and Di-bromination Side Reactions

Alkaline hydrolysis of ester intermediates (e.g., methyl 3-carboxylate derivatives) risks decarboxylation, generating 3,5-dibromo byproducts. To suppress this:

- Temperature Control : Hydrolyze esters at ≤60°C.

- Additives : Catalytic tetrabutylammonium bromide stabilizes carboxylates.

Analytical Validation

Structural Confirmation Techniques

- X-ray Crystallography : Resolves regiochemistry, as applied to analogous imidazopyridines.

- ¹H-NMR : Characteristic shifts for C5 bromine (δ 7.8–8.1 ppm) and propargyl ether (δ 1.6 ppm, singlet for geminal methyl groups).

- HPLC Purity : ≥99% purity achieved via recrystallization from ethyl acetate/hexane.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects, including its interactions with biological targets.

Industrial Applications: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The exact pathways and molecular interactions are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs in terms of substituents, physical properties, and applications.

Table 1: Comparative Analysis of Pyridine Derivatives

Structural and Electronic Differences

- Substituent Bulk and Reactivity : The 2-methylbut-3-yn-2-yloxy group in the target compound introduces steric hindrance and alkyne reactivity, unlike smaller substituents (e.g., methoxy or chloro) in analogs. This may reduce solubility in polar solvents but enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

- Halogen Position: Bromine at position 5 (vs. position 2 in 3-Amino-2-bromo-6-methoxypyridine) directs electrophilic substitution to position 4, altering synthetic pathways .

- Biological Activity: Compounds like 5-Bromo-6-methoxypyridin-3-amine show antitrypanosomal activity, while the target compound’s alkyne group may enhance binding to cysteine-rich biological targets .

Notes

Structural Characterization : X-ray crystallography (e.g., SHELX suite) is critical for confirming substituent positions and stereoelectronic effects .

Data Gaps: Limited experimental data exist for the target compound’s solubility and toxicity. Further studies are needed to quantify these parameters.

Contradictions : Similarities in molecular formulas (e.g., C₆H₇BrN₂O for multiple analogs) highlight the need for precise substituent position reporting to avoid misidentification .

Q & A

Q. What synthetic methodologies are commonly used to prepare brominated pyridin-3-amine derivatives?

Brominated pyridin-3-amine derivatives are synthesized via palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for substituent introduction. Bromine is typically incorporated via electrophilic substitution or halogen exchange. Alkoxy groups like (2-methylbut-3-yn-2-yl)oxy are added using nucleophilic aromatic substitution under basic conditions. Advanced techniques such as microwave-assisted synthesis or continuous flow chemistry improve efficiency and yield in analogous systems .

Q. How does the substitution pattern on the pyridine ring influence reactivity?

Bromine at the 5-position (meta to the amine) directs subsequent reactions to specific ring positions due to its electron-withdrawing effects. Bulky alkoxy groups (e.g., 2-methylbut-3-yn-2-yl) introduce steric hindrance, affecting nucleophilic attack. Comparative studies using Hammett constants or density functional theory (DFT) can predict regioselectivity .

Advanced Research Questions

Q. What strategies optimize regioselectivity in synthesizing 5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine?

- Directing groups : Use protected amines during bromination to control positioning .

- Reaction conditions : Adjust temperature and solvent polarity (e.g., DMF vs. THF) to favor kinetic or thermodynamic products.

- Catalytic systems : Pd/XPhos catalysts achieved >90% regioselectivity in similar compounds .

Q. How can contradictory biological activity data for brominated pyridin-amines be resolved?

Discrepancies may arise from assay variability or impurities. Solutions include:

- Standardizing protocols (e.g., uniform cell lines, buffer systems).

- Validating purity via HPLC and HRMS .

- Using orthogonal assays (surface plasmon resonance, isothermal titration calorimetry) to confirm target engagement .

Q. What advanced techniques confirm the structure of complex pyridine derivatives?

- 2D NMR : Resolve aromatic proton coupling (e.g., - HSQC, NOESY) .

- X-ray crystallography : Unambiguously determine regiochemistry for sterically hindered substituents .

- HRMS : Verify exact mass and molecular formula .

Comparative Analysis

Q. How does the (2-methylbut-3-yn-2-yl)oxy group affect pharmacokinetics compared to simpler alkoxy analogs?

| Analog | LogP | Metabolic Half-life (h) |

|---|---|---|

| Methoxy | 1.2 | 2.5 |

| (2-methylbut-3-yn-2-yl)oxy | 3.8 | 8.7 |

| The bulky group enhances metabolic stability but reduces solubility, necessitating formulation optimization . |

Methodological Guidance

Q. What principles guide structure-activity relationship (SAR) studies for this compound?

- Systematic variation : Modify substituents (halogens, alkoxy groups) while retaining the pyridin-3-amine core .

- Tiered screening : Primary assays for potency, followed by secondary assays for selectivity/toxicity.

- Computational docking : Prioritize targets based on predicted binding modes .

Q. How to validate reaction mechanisms for alkoxy group introduction?

- Isotopic labeling : Track incorporation pathways.

- Kinetic studies : Determine rate laws and identify intermediates.

- DFT calculations : Map energy profiles and transition states .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.